molecular formula C4H3BrOS B060084 5-Bromothiophen-2-ol CAS No. 1313392-39-0

5-Bromothiophen-2-ol

Cat. No.: B060084
CAS No.: 1313392-39-0
M. Wt: 179.04 g/mol
InChI Key: JAKVDAWKIXMPHZ-UHFFFAOYSA-N
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Description

5-Bromothiophen-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C4H3BrOS and its molecular weight is 179.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spasmolytic Activity

5-Bromothiophen-2-carboxylic acid, closely related to 5-Bromothiophen-2-ol, has been utilized in the synthesis of novel thiophene-based derivatives exhibiting significant spasmolytic activities. Through Suzuki cross-coupling reactions, these compounds were synthesized and characterized, revealing their potential for therapeutic spasmolytic effects. The structural and electronic properties of these compounds were further explored using density functional theory (DFT) calculations, indicating varied reactivities and stability, with certain compounds displaying excellent NLO responses (Rasool et al., 2020).

Antibacterial and Antifungal Properties

Research has also shown that 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones exhibit notable antibacterial and antifungal activities. A solvent-free synthesis approach was utilized for these compounds, highlighting the efficiency and yield of the process. The synthesized compounds were screened for their antimicrobial properties, with several showing promising antibacterial and antifungal effects. This study provides insight into the potential of 5-bromothiophene derivatives as antimicrobial agents (Sharma et al., 2022).

Catalysis and Polymerization

5-Bromothiophene derivatives have been employed in palladium-catalyzed reactions for the synthesis of biheteroaryls. The use of ester groups at C2 positions of bromothiophene derivatives helps prevent dimerization, facilitating the formation of biheteroaryls in high yields. This method demonstrates the versatility of 5-bromothiophene derivatives in constructing complex molecular structures through catalytic processes (Fu et al., 2012).

Antioxidant Evaluation

Derivatives of 5-bromothiophene have been assessed for their antioxidant activities. Novel compounds synthesized from 5-bromothiophene showed significant antioxidant effects, with their reactivity and chemical properties evaluated through quantum chemical calculations. These studies indicate the potential of 5-bromothiophene derivatives in developing antioxidants, offering insights into their molecular interactions and effectiveness (Althagafi, 2022).

Molecular Modeling and DNA Binding

Another study focused on the synthesis of a N3S2 pentadentate Schiff base ligand from 5-bromothiophene-2-carbaldehyde and its copper complexes. These complexes were analyzed for their DNA-binding capabilities, demonstrating the potential for developing new metal-based chemotherapy agents. The physical and theoretical analyses supported the proposed structures, offering a foundation for future research in anticancer drug design (Warad et al., 2020).

Safety and Hazards

The safety data sheet for 5-Bromothiophen-2-ol indicates that it is a flammable liquid and vapor, and it is fatal if swallowed . It also causes serious eye damage .

Properties

IUPAC Name

5-bromothiophen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKVDAWKIXMPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610826
Record name 5-Bromothiophene-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313392-39-0
Record name 5-Bromothiophene-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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